molecular formula C18H15N3S B3396350 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1014571-91-5

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B3396350
CAS No.: 1014571-91-5
M. Wt: 305.4 g/mol
InChI Key: JOJRBAGFSLGNNX-UHFFFAOYSA-N
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Description

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with phenyl and p-tolyl groups, and a thioacetonitrile moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves the reaction of 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is refluxed in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-(p-tolyl)-1H-imidazole-2-thiol: A precursor in the synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile.

    1-Phenyl-5-(p-tolyl)-1H-1,2,3-triazole: Another imidazole derivative with similar biological activities.

    3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine: A compound with a similar structure and potential biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of both thio and nitrile functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-14-7-9-15(10-8-14)17-13-20-18(22-12-11-19)21(17)16-5-3-2-4-6-16/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRBAGFSLGNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

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